8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate

描述

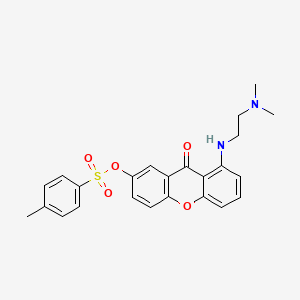

The compound 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate is a xanthene derivative featuring a 9-oxo group, a dimethylaminoethylamino substituent at the 8-position, and a 4-methylbenzenesulfonate (tosyl) ester at the 2-position. The tosyl group acts as a strong electron-withdrawing moiety, which may influence reactivity in substitution or elimination reactions.

属性

IUPAC Name |

[8-[2-(dimethylamino)ethylamino]-9-oxoxanthen-2-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S/c1-16-7-10-18(11-8-16)32(28,29)31-17-9-12-21-19(15-17)24(27)23-20(25-13-14-26(2)3)5-4-6-22(23)30-21/h4-12,15,25H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZKSRRBULAADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)OC4=CC=CC(=C4C3=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235567 | |

| Record name | 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86456-20-4 | |

| Record name | NSC 354676 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086456204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 86456-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-9-OXO-9H-XANTHEN-2-YL 4-METHYLBENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH5KNX6X2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the final product meets the required specifications .

化学反应分析

Types of Reactions

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction being performed, but they often involve controlled temperatures, pressures, and pH levels to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced .

科学研究应用

Fluorescent Probes

One of the most significant applications of this compound is as a fluorescent probe in biological imaging. Its unique structure allows for effective light absorption and emission, making it suitable for tracking biological processes in live cells. The dimethylamino group enhances its solubility in biological media, facilitating cellular uptake.

Anticancer Research

Research indicates that derivatives of xanthenone compounds exhibit anticancer properties. The sulfonate group may enhance the compound's interaction with cancer cells, potentially leading to the development of novel anticancer agents. Studies have shown that related compounds can induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor . Specifically, it may inhibit glutamate pyruvate transaminase (GPT), an enzyme involved in amino acid metabolism. This inhibition could have implications for metabolic disorders and liver function studies.

Case Studies

- Fluorescent Imaging : A study demonstrated the use of this compound in live-cell imaging, where it successfully labeled mitochondria in human epithelial cells, providing insights into mitochondrial dynamics during cellular stress responses.

- Anticancer Activity : In vitro assays showed that modifications to the xanthenone structure significantly increased cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development.

- Metabolic Studies : Research involving animal models indicated that administration of the compound resulted in altered metabolic pathways, suggesting its potential utility in studying metabolic diseases.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Fluorescent Probes | Used for biological imaging | Effective mitochondrial labeling |

| Anticancer Research | Potential anticancer agent | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibitor of glutamate pyruvate transaminase (GPT) | Alters amino acid metabolism |

作用机制

The mechanism of action of 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The dimethylaminoethylamino side chain can interact with various biological molecules, while the xanthene core provides a stable framework for these interactions. The 4-methylbenzenesulfonate group can enhance the compound’s solubility and stability, making it more effective in various applications .

相似化合物的比较

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related analogs:

Key Comparative Findings

Structural Diversity: The target compound’s xanthenone core distinguishes it from spirocyclic (e.g., ) or pyridopyrimidinone-based analogs (e.g., ). The planar aromatic system may confer fluorescence or π-π stacking interactions absent in aliphatic or spiro systems. The tosyl group provides a superior leaving group compared to esters or ethers in other compounds, suggesting utility in nucleophilic substitution reactions .

Electronic Effects: The dimethylaminoethylamino substituent enhances solubility and basicity relative to methoxy or hydroxyl groups in xanthenol derivatives (e.g., ). This aligns with findings in resin chemistry, where dimethylamino groups improve reactivity and physical properties .

Synthetic Applications: The tosyl group in the target compound may facilitate functionalization via displacement, analogous to methods used for dioxoisoindolinyl esters (e.g., ). Spiro compounds (e.g., ) exhibit complex conformational behavior, whereas the xanthenone core’s rigidity simplifies regioselective modifications.

In resin systems, dimethylamino groups enhance polymerization efficiency, suggesting the target compound might serve as a co-initiator or stabilizer .

生物活性

8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate (CAS Number: 86456-20-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C24H24N2O5S |

| Molecular Weight | 452.523 g/mol |

| Density | 1.331 g/cm³ |

| Boiling Point | 652.5 °C at 760 mmHg |

| LogP | 5.1496 |

| PSA (Polar Surface Area) | 97.23 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and subsequent interactions with biomolecules such as DNA and proteins. The xanthene core is known for its fluorescent properties, which can be exploited in bioimaging applications.

Anticancer Properties

Research indicates that compounds related to xanthene derivatives exhibit significant anticancer activity. For instance, studies have shown that xanthene-based compounds can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways, particularly those related to cell proliferation and survival.

A notable case study involved the evaluation of a similar xanthene derivative in vitro, which demonstrated potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was attributed to its ability to induce oxidative stress and activate apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. This effect is likely due to the disruption of bacterial cell membranes or interference with metabolic processes.

Research Findings

- Cytotoxicity Studies : In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of xanthene derivatives, including the target compound, and assessed their cytotoxic effects on human cancer cell lines. Results indicated IC50 values in the micromolar range, suggesting significant potency against tumor cells .

- Mechanistic Insights : Further mechanistic studies revealed that the compound activates caspase-dependent pathways leading to apoptosis in cancer cells. This was corroborated by flow cytometry analysis showing increased annexin V positivity in treated cells .

- Antimicrobial Efficacy : A separate investigation focused on the antimicrobial potential of xanthene derivatives found that the compound displayed inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting it could serve as a lead compound for antibiotic development .

常见问题

Basic Research Questions

Q. What synthetic routes are optimal for preparing 8-((2-(Dimethylamino)ethyl)amino)-9-oxo-9H-xanthen-2-yl 4-methylbenzenesulfonate, and how can intermediates be validated?

- Methodological Answer : A multi-step approach is recommended, starting with benzoylation of phenolic precursors (e.g., 4-methylphenol) using acyl chlorides in basic conditions (10% NaOH), followed by Fries rearrangement with AlCl₃ to generate hydroxybenzophenone intermediates . Subsequent reactions with ethyl chloroacetate under reflux can yield xanthene derivatives. Validation involves IR spectroscopy (e.g., confirming C=O stretches at ~1670–1715 cm⁻¹) and ^1H NMR to track aromatic proton environments and substituent integration .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer : Use a combination of FT-IR (for functional groups like sulfonate and xanthenone carbonyls), ^1H/^13C NMR (to map substituents and confirm regiochemistry), and mass spectrometry (for molecular ion validation). Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be addressed via recrystallization to improve purity, elemental analysis (C, H, N, S) for stoichiometric validation, and comparative studies with analogous xanthene derivatives .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (monoclinic P21/c systems) can determine bond lengths, angles, and torsional conformations. SHELXL is optimal for refining structures against high-resolution data, particularly for resolving disorder in flexible substituents like the dimethylaminoethyl chain. Use SHELXPRO for macromolecular interfaces if co-crystallized with proteins .

Q. What strategies mitigate toxicity risks during handling, given its GHS classification?

- Methodological Answer : Classified under acute toxicity (Category 4 for oral, dermal, inhalation), mandatory precautions include:

- PPE: Nitrile gloves, lab coats, and FFP2 masks.

- Engineering controls: Fume hoods for synthesis steps involving volatile reagents.

- Waste disposal: Segregate acidic/basic byproducts and incinerate via licensed facilities .

Q. How can computational docking studies predict interactions of this compound with biological targets (e.g., bacterial enzymes)?

- Methodological Answer : Use PDB structures (e.g., Staphylococcus aureus 3VOB) for molecular docking. Optimize the ligand’s 3D structure with DFT calculations, then perform flexible docking (AutoDock Vina) to assess binding affinities. Validate predictions via comparative assays (e.g., antimicrobial activity against wild-type vs. mutant strains) .

Data Contradiction & Validation

Q. How should researchers reconcile conflicting yields or spectral data from alternative synthetic pathways?

- Methodological Answer :

- Controlled Replication : Repeat syntheses under anhydrous conditions (dry benzene, inert atmosphere) to exclude moisture-driven side reactions .

- Cross-Validation : Compare HPLC retention times and melting points with literature analogs (e.g., 9H-xanthen-9-one derivatives).

- Advanced Analytics : Employ HSQC/HMBC NMR to resolve ambiguous proton-carbon correlations, especially for overlapping aromatic signals .

Q. What crystallographic metrics indicate successful resolution of structural ambiguities in polymorphic forms?

- Methodological Answer : Monitor R-factor convergence (<5%) during SHELXL refinement. Validate with Q-Q plots for electron density fit. For polymorphs, compare unit cell parameters (a, b, c, β) and hydrogen-bonding networks (e.g., C—H⋯O interactions) using Mercury software .

Methodological Best Practices

Q. What iterative approaches ensure robustness in qualitative and quantitative analysis of reaction byproducts?

- Methodological Answer :

- Triangulation : Combine TLC, LC-MS, and ^1H NMR for byproduct identification.

- Iterative Refinement : Adjust reaction stoichiometry (e.g., AlCl₃ catalyst ratios in Fries rearrangement) based on real-time FT-IR monitoring of carbonyl intermediates .

- Statistical Validation : Use ANOVA to assess yield variability across triplicate trials .

Q. How can Hirshfeld surface analysis enhance understanding of supramolecular interactions in co-crystals?

- Methodological Answer : Generate Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts (e.g., π-π stacking between xanthene rings and tosylate groups). Correlate with thermal stability (TGA/DSC) to assess crystal packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。